[4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate
Description
[4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a butylamino group, and a sulfonate ester, making it an interesting subject for scientific research.
Properties
IUPAC Name |
[4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-3-4-15-26-24(28)22(27-25(29)23-6-5-16-32-23)17-19-9-11-20(12-10-19)33-34(30,31)21-13-7-18(2)8-14-21/h5-14,16-17H,3-4,15H2,1-2H3,(H,26,28)(H,27,29)/b22-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQWUHHWEXRTHS-XLNRJJMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)C)/NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the furan-2-carbonyl chloride, which is then reacted with butylamine to form the furan-2-carbonylamino intermediate. This intermediate undergoes further reactions, including condensation with a phenyl derivative and subsequent sulfonation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
[4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The furan ring and the butylamino group can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
Chemistry
In chemistry, [4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could allow it to bind to specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating various diseases, its pharmacokinetics, and its safety profile. Its ability to interact with specific molecular targets could make it a valuable lead compound in drug discovery.
Industry
Industrially, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties may offer advantages in specific applications, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of [4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds share some structural similarities, such as the presence of aromatic rings and functional groups that can participate in similar reactions.
Other Sulfonate Esters: Compounds with sulfonate ester groups may exhibit similar reactivity and applications in various fields.
Uniqueness
What sets [4-[(Z)-3-(butylamino)-2-(furan-2-carbonylamino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
